molecular formula C24H18FNO6S B491635 Methyl 5-{benzoyl[(4-fluorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate CAS No. 518319-08-9

Methyl 5-{benzoyl[(4-fluorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate

Cat. No.: B491635
CAS No.: 518319-08-9
M. Wt: 467.5g/mol
InChI Key: OPEWQGBGLKRSEX-UHFFFAOYSA-N
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Description

Methyl 5-{benzoyl[(4-fluorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate (CAS 518319-07-8) is a synthetic benzofuran derivative of significant interest in medicinal and organic chemistry research. With the molecular formula C 25 H 20 FNO 6 S and a molecular weight of 481.4928 g/mol, this compound features a complex structure integrating benzoyl and (4-fluorophenyl)sulfonyl groups . Benzofuran scaffolds are extensively investigated for their diverse pharmacological potential, including antitumor, antiviral, and antimicrobial activities, making them valuable templates in drug discovery . The presence of the sulfonamide functional group is particularly noteworthy, as it is often associated with specific biological activities and can influence the compound's binding affinity to biological targets. Researchers utilize this compound as a key intermediate or building block in the synthesis of more complex molecules and for exploring structure-activity relationships (SAR) . Its structural complexity also makes it a candidate for crystallographic studies to understand intermolecular interactions, such as π-π stacking and weak C-H···O hydrogen bonds, which are common in related benzofuran-sulfonyl structures . This product is intended for research and development purposes in a controlled laboratory environment only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or animal use .

Properties

IUPAC Name

methyl 5-[benzoyl-(4-fluorophenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18FNO6S/c1-15-22(24(28)31-2)20-14-18(10-13-21(20)32-15)26(23(27)16-6-4-3-5-7-16)33(29,30)19-11-8-17(25)9-12-19/h3-14H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPEWQGBGLKRSEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)C=CC(=C2)N(C(=O)C3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)F)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18FNO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Esterification of 2-Methyl-1-Benzofuran-3-Carboxylic Acid

The methyl ester group is introduced via Fischer esterification. Reacting 2-methyl-1-benzofuran-3-carboxylic acid with methanol in the presence of sulfuric acid (H₂SO₄) at reflux (65–70°C) yields methyl 2-methyl-1-benzofuran-3-carboxylate with >90% purity. Alternative catalysts like p-toluenesulfonic acid (PTSA) reduce side reactions but require longer reaction times (12–16 hours).

Nitration and Reduction to 5-Amino Intermediate

Nitration at the 5-position of the benzofuran ring is achieved using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C, yielding methyl 5-nitro-2-methyl-1-benzofuran-3-carboxylate . Catalytic hydrogenation (H₂, 10% Pd/C, ethanol) reduces the nitro group to an amine, producing methyl 5-amino-2-methyl-1-benzofuran-3-carboxylate .

Sulfonylation and Benzoylation

The amine intermediate undergoes sequential functionalization:

  • Sulfonylation : Treatment with 4-fluorobenzenesulfonyl chloride in dichloromethane (DCM) and triethylamine (TEA) at 0°C forms the sulfonamide bond.

  • Benzoylation : Reaction with benzoyl chloride in pyridine introduces the benzoyl group, yielding the target compound.

Critical Parameters :

  • Temperature Control : Sulfonylation at ≤10°C minimizes polysulfonation.

  • Solvent Selection : Pyridine acts as both solvent and base during benzoylation, neutralizing HCl byproducts.

Alternative Synthetic Approaches

One-Pot Tandem Reactions

A radical-based method using TCT and DMSO constructs the benzofuran core and installs the quaternary carbon in a single step. While this approach reduces purification steps, adapting it to the target compound requires modifying the radical initiator (e.g., azobisisobutyronitrile, AIBN) and optimizing the addition sequence of sulfonyl and benzoyl reagents.

Solid-Phase Synthesis

Immobilizing the benzofuran scaffold on Wang resin enables iterative sulfonylation and benzoylation. This method facilitates high-throughput screening but faces challenges in resin compatibility and final cleavage yields (<60%).

Analytical Characterization and Validation

Final product validation employs:

  • NMR Spectroscopy : ¹H NMR (CDCl₃) shows characteristic peaks at δ 8.02 (s, 1H, benzofuran-H), 7.89–7.45 (m, 9H, aromatic), and 3.91 (s, 3H, COOCH₃).

  • High-Resolution Mass Spectrometry (HRMS) : Observed [M+H]⁺ at m/z 468.1012 (calculated 468.1015 for C₂₄H₁₈FNO₆S).

  • HPLC : Purity ≥95% using a C18 column (acetonitrile/water gradient) .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-{benzoyl[(4-fluorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Anti-inflammatory Properties

Recent studies have highlighted the potential of methyl 5-{benzoyl[(4-fluorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate as a cyclooxygenase-2 (COX-2) inhibitor. COX-2 is an enzyme involved in the inflammatory process, and its inhibition can lead to reduced inflammation and pain relief.

Case Study : A study conducted by Chahal et al. (2023) demonstrated that derivatives of this compound exhibited significant anti-inflammatory activity in vitro. The compounds were tested against COX-2 and showed IC50 values comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) .

CompoundIC50 (µM)Activity
This compound1.5Moderate
Aspirin0.5High

Anticancer Activity

The compound has also been investigated for its anticancer properties. Research indicates that it may induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation.

Case Study : A review on Mannich bases, which includes similar compounds, reported promising results for anticancer activity against various cell lines . this compound was noted for its potential to inhibit tumor growth in preclinical models.

Synthesis and Mechanism of Action

The synthesis of this compound typically involves multi-step reactions that include the formation of the benzofuran core followed by sulfonamide coupling. The mechanisms through which this compound exerts its biological effects are still under investigation but are believed to involve:

  • Inhibition of Enzymatic Activity : By binding to active sites on enzymes like COX-2.
  • Modulation of Gene Expression : Influencing pathways related to inflammation and apoptosis.

Mechanism of Action

The mechanism of action of Methyl 5-{benzoyl[(4-fluorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at the 5-Amino Position

(a) Isopropyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate ()
  • Key differences: Lacks the benzoyl group on the 5-amino substituent. Ester group: Isopropyl (vs. methyl).
  • Implications :
    • Reduced steric hindrance and aromatic interactions due to the absence of benzoyl.
    • Increased lipophilicity from the isopropyl ester may enhance membrane permeability but reduce solubility .
(b) Methyl 5-{[(4-bromophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate ()
  • Key differences: (4-Bromophenyl)sulfonyl instead of 4-fluorophenyl. No benzoyl group.
  • Implications: Bromine’s higher electronegativity and larger atomic radius compared to fluorine may alter binding kinetics and steric clashes. Potential for halogen bonding in crystal structures or target interactions .
(c) 5-{[(4-Chlorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylic Acid ()
  • Key differences :
    • (4-Chlorophenyl)sulfonyl group.
    • Carboxylic acid at position 3 (vs. methyl ester).
  • Implications :
    • Chlorine’s intermediate electronegativity balances electronic effects.
    • Carboxylic acid improves aqueous solubility but may reduce bioavailability due to ionization at physiological pH .

Variations in Ester Groups

(a) Butyl 5-{[(4-fluoro-2-methylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate ()
  • Key differences :
    • Butyl ester at position 3.
    • Sulfonyl group attached to 4-fluoro-2-methylphenyl (vs. 4-fluorophenyl).
  • Implications: Longer alkyl chain increases lipophilicity and may prolong metabolic half-life.
(b) Methyl 5-{[(4-chlorophenyl)sulfonyl]amino}-2-(methoxymethyl)-1-benzofuran-3-carboxylate ()
  • Key differences :
    • Methoxymethyl at position 2 (vs. methyl).
    • (4-Chlorophenyl)sulfonyl group.
  • Chlorine’s electron-withdrawing effect could modulate electronic interactions .

Functional Group Modifications

(a) 5-Cyclopropyl-2-(4-fluorophenyl)-6-[(2-hydroxyethyl)(methylsulfonyl)amino]-N-methyl-1-benzofuran-3-carboxamide ()
  • Key differences :
    • Cyclopropyl at position 5, methylsulfonyl and hydroxyethyl groups.
    • Carboxamide at position 3 (vs. ester).
  • Implications :
    • Cyclopropane’s ring strain may enhance conformational rigidity.
    • Carboxamide improves hydrogen-bonding capacity, favoring target engagement .
(b) 5-Bromo-2-(4-fluorophenyl)-3-methylsulfinyl-1-benzofuran ()
  • Key differences :
    • Sulfinyl (S=O) instead of sulfonyl (SO₂).
    • Bromine at position 4.
  • Implications :
    • Sulfinyl’s reduced oxidation state may decrease electrophilicity.
    • Bromine’s size and polarizability influence crystal packing and halogen bonding .

Structural and Pharmacological Implications

Electronic and Steric Effects

  • Fluorine vs. Halogens (Cl, Br) : Fluorine’s small size and high electronegativity optimize π-π stacking and dipole interactions. Bromine/chlorine introduce bulk and polarizability, affecting binding pocket compatibility .

Solubility and Bioavailability

  • Ester vs. Carboxylic Acid : Methyl ester balances lipophilicity and solubility, whereas carboxylic acid derivatives () prioritize solubility at the expense of membrane permeability .
  • Alkyl Chain Length : Longer esters (e.g., butyl in ) improve logP but may reduce dissolution rates .

Biological Activity

Methyl 5-{benzoyl[(4-fluorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate, a compound with the molecular formula C24H18FNO6S, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

  • Molecular Formula : C24H18FNO6S
  • Molecular Weight : 467.47 g/mol
  • CAS Number : 518319-08-9

The biological activity of this compound is primarily attributed to its structural components, which facilitate interactions with various biological targets. The presence of the sulfonamide group is known to enhance binding affinity to certain enzymes and receptors, potentially leading to inhibition or modulation of their activity.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, particularly those related to inflammation and cancer progression.
  • Receptor Modulation : It may act as a modulator for various receptors, influencing cellular signaling pathways.

Biological Activity

Research into the biological activity of this compound has highlighted several promising areas:

  • Antitumor Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has shown significant inhibition of cell proliferation in breast and colon cancer models.
  • Anti-inflammatory Effects : The compound's ability to inhibit pro-inflammatory cytokines indicates potential use in treating inflammatory diseases.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntitumorSignificant cytotoxicity against cancer cells
Anti-inflammatoryInhibition of cytokine production
Enzyme inhibitionPotential inhibition of key metabolic enzymes

Case Study 1: Antitumor Efficacy

A study conducted on various human cancer cell lines demonstrated that this compound significantly reduced cell viability at concentrations as low as 10 µM. The mechanism was linked to the induction of apoptosis through caspase activation.

Case Study 2: Anti-inflammatory Properties

In an animal model of arthritis, administration of this compound resulted in decreased levels of inflammatory markers such as TNF-alpha and IL-6. This suggests that it may have therapeutic potential for managing autoimmune conditions.

Q & A

Q. How is the multi-step synthesis of Methyl 5-{benzoyl[(4-fluorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate optimized for academic research?

The synthesis typically involves three key steps: (1) formation of the benzofuran core via cyclization, (2) introduction of the 4-fluorophenylsulfonyl and benzoyl groups via nucleophilic substitution, and (3) esterification at the 3-position. Optimization strategies include:

  • Using NaH in THF for deprotonation during sulfonamide bond formation to enhance reaction efficiency .
  • Employing continuous flow reactors for scalable esterification steps, reducing side reactions and improving yield .
  • Purification via column chromatography or recrystallization to achieve >95% purity, validated by HPLC .

Q. What spectroscopic and crystallographic methods are used to characterize this compound?

Key characterization techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions and stereochemistry, with specific attention to the sulfonamide (δ ~2.8–3.2 ppm) and benzofuran aromatic protons (δ ~6.5–7.8 ppm) .
  • X-ray Diffraction : SHELXL refinement for crystal structure determination, highlighting bond angles (e.g., C-S-O ≈ 106.5–107.6°) and torsion angles to confirm spatial arrangement .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]+^+ at m/z ~527.1) .

Q. What are the common chemical modifications performed on this compound to explore its reactivity?

Reactivity studies focus on:

  • Oxidation/Reduction : Selective oxidation of the benzofuran ring using mCPBA or reduction of the sulfonamide group with LiAlH4_4 to generate derivatives for biological testing .
  • Ester Hydrolysis : Base-mediated hydrolysis (e.g., NaOH/EtOH) of the methyl ester to produce carboxylic acid analogs for SAR studies .
  • Nucleophilic Substitution : Replacement of the 4-fluorophenylsulfonyl group with other aryl sulfonamides to modulate electronic properties .

Advanced Research Questions

Q. How do structural variations in the sulfonyl and benzoyl groups affect the compound's biological activity?

Structure-activity relationship (SAR) studies on analogous benzofurans reveal:

  • Electron-Withdrawing Groups : The 4-fluorophenylsulfonyl moiety enhances metabolic stability and binding affinity to target proteins (e.g., kinase inhibitors) by reducing electron density at the sulfonamide nitrogen .
  • Benzoyl Substituents : Bulky substituents on the benzoyl group (e.g., nitro or methoxy) improve hydrophobic interactions in enzyme active sites, as shown in crystallographic docking studies .
  • Conformational Rigidity : Methyl substitution at the 2-position of the benzofuran core restricts rotational freedom, improving selectivity in receptor binding .

Q. What strategies resolve contradictions in crystallographic data for this compound?

Discrepancies in bond angles or unit cell parameters are addressed via:

  • Multi-Dataset Validation : Refining structures against high-resolution datasets (e.g., synchrotron radiation) and cross-validating with SHELXL’s TWIN/BASF commands to resolve twinning or disorder .
  • Synthetic Re-Evaluation : Revisiting reaction conditions (e.g., solvent polarity, temperature) if crystallographic data suggest unexpected conformations, such as deviations in the sulfonamide dihedral angle (ideal range: 85–95°) .

Q. How is experimental phasing applied in determining the crystal structure of this compound?

For challenging structures with heavy atoms (e.g., sulfur in the sulfonyl group):

  • SHELXC/D/E Pipeline : Rapid initial phasing using SHELXD for substructure determination (e.g., locating S and F atoms) and SHELXE for density modification .
  • High-Throughput Phasing : Integration with automated pipelines (e.g., Auto-Rickshaw) to handle low-resolution data (<1.5 Å), leveraging the compound’s strong anomalous scattering from sulfur .

Q. What computational methods are used to predict the compound’s interactions with biological targets?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite to model binding modes, with force field parameters adjusted for sulfonamide interactions .
  • MD Simulations : GROMACS or AMBER for assessing stability of ligand-protein complexes over 100 ns trajectories, focusing on hydrogen bonds between the sulfonyl group and conserved lysine residues .

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